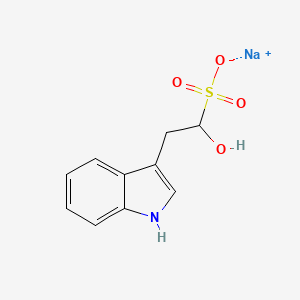
Silicone defoamer - oil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicone defoamer, also known as silicone antifoam, is a silicone-based product used extensively in a wide variety of industrial batch processing applications . These include petroleum refining, textile processing, leather finishing, fermentation processes, oil and antifreeze operation, and more . Silicone defoamers are recognized as the material of choice because they offer several advantages compared to organic or mineral substances . They prevent foam from occurring upstream and reduce it more quickly and efficiently when it does occur .
Synthesis Analysis
The synthesis of silicone defoamer involves the use of polydimethylsiloxane (PDMS), which is combined with hydrophobic particles such as precipitated or fumed silica . This forms a more effective antifoaming agent .
Molecular Structure Analysis
The structure of most silicone defoamers is that polysiloxane acts as the main chain, with the organic group as linear . The main chain and the branch chain together provide properties to the defoamer .
Chemical Reactions Analysis
When silicone is added to the foam medium, small particles of silicone oil fall to the surface of the bubble and at the same time effectively reduce the surface tension at the point of contact . This induces a weak point in the outer skin of the bubble, thus causing a break in the foam .
Physical And Chemical Properties Analysis
Silicone oils used in defoamers are polymers with high hydrophobicity and very low surface tension . These are ideal properties to make a defoamer . Once PDMS is combined with hydrophobic particles such as precipitated or fumed silica, it forms a more effective antifoaming agent .
Mecanismo De Acción
The defoaming or antifoaming ability of organosilicon is due to its low surface tension . Organosilicon compounds (silicone oil) interfere with the surface tension of the gas-liquid interface, resulting in a defoaming effect . They destabilize the foam structure through various mechanisms, including disruption of the foam film, coalescence of foam bubbles, and inhibition of foam formation .
Direcciones Futuras
Silicone defoamers are recognized as the material of choice in many industries, including the Oil & Gas industry . They offer several advantages compared to organic or mineral substances . With the development of technology and the increasing demand for efficient and environmentally friendly products, the use of silicone defoamers is expected to continue to grow . There is ongoing research to improve the efficiency and safety of silicone defoamers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Silicone defoamer - oil can be achieved through a hydrosilylation reaction between a silicone compound and an unsaturated oil. This reaction is typically catalyzed by a platinum-based catalyst.", "Starting Materials": [ "Silicone compound (e.g. polydimethylsiloxane)", "Unsaturated oil (e.g. soybean oil)", "Platinum-based catalyst (e.g. Karstedt catalyst)" ], "Reaction": [ "Mix the silicone compound and unsaturated oil in a reaction vessel", "Add the platinum-based catalyst to the mixture", "Heat the mixture to a temperature between 100-150°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture and filter out any catalyst residue", "The resulting product is Silicone defoamer - oil" ] } | |
Número CAS |
68554-65-4 |
Nombre del producto |
Silicone defoamer - oil |
Fórmula molecular |
C6-H9-N-O6.3Na |
Sinónimos |
Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



